
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds, including boronic acids and their esters, have garnered attention for BNCT. In this cancer treatment modality, boron carriers selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron nucleus captures a neutron, leading to localized nuclear reactions that damage cancer cells. The compound’s boron moiety could potentially serve as a carrier for BNCT, although its stability in water must be carefully considered .
Hydrolysis Studies and Drug Stability
The stability of boronic pinacol esters in water is crucial for drug design and delivery. Phenylboronic pinacol esters, including our compound of interest, are susceptible to hydrolysis. The kinetics of this reaction depend on substituents in the aromatic ring. Notably, the pH significantly influences the rate of hydrolysis, with acceleration observed at physiological pH. Researchers must exercise caution when considering these esters for pharmacological applications .
Synthetic Chemistry and Organic Synthesis
The compound’s tetrazole and urea moieties offer synthetic versatility. Researchers can exploit these functional groups for constructing novel molecules, such as ligands, catalysts, or bioactive compounds. The tetrazole ring, in particular, participates in diverse chemical transformations, making it valuable in organic synthesis .
Medicinal Chemistry and Drug Development
Given its unique structure, our compound could serve as a scaffold for designing new drugs. Medicinal chemists might explore modifications around the tetrazole and urea portions to enhance bioactivity, selectivity, and pharmacokinetics. Rational design based on computational studies could guide the development of potential therapeutic agents .
Rhodium-Catalyzed C–H Functionalization
The phenylhydrazine moiety in our compound could participate in C–H functionalization reactions. Rhodium-catalyzed coupling with alkynylcyclobutanols could lead to the synthesis of 1H-indazoles, a class of heterocyclic compounds with diverse biological activities. This pathway provides an alternative route to access these valuable molecules .
Materials Science and Supramolecular Chemistry
Exploring the self-assembly behavior of our compound could yield insights into supramolecular chemistry. Its ability to form hydrogen bonds or other non-covalent interactions might be harnessed for designing functional materials, such as sensors, molecular switches, or host–guest systems .
Eigenschaften
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-7-3-5-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-4-11(17)8-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCHKGYALNNXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)
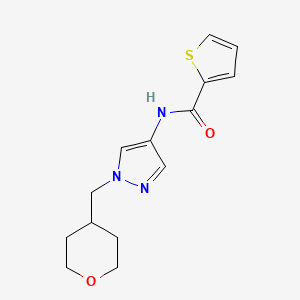

![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)
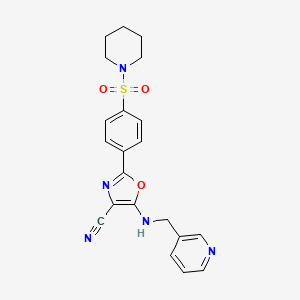
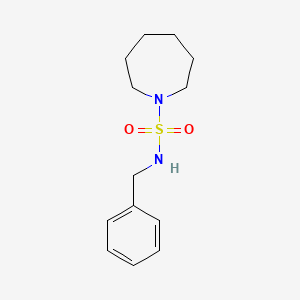
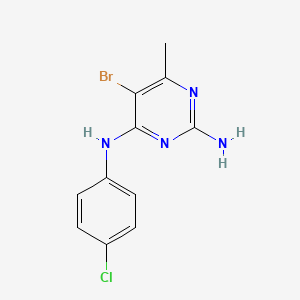


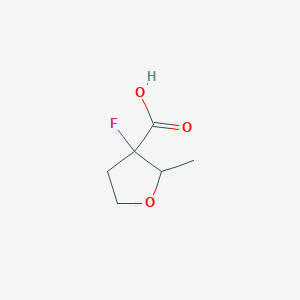
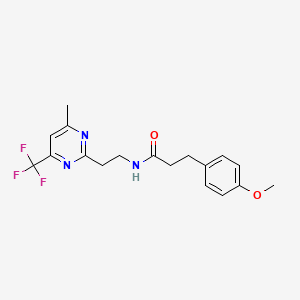


![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)